Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.:
Cat. No.: VC17877583
Molecular Formula: C16H28N2O3
Molecular Weight: 296.40 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate -](/images/structure/VC17877583.png)
Specification
Molecular Formula | C16H28N2O3 |
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Molecular Weight | 296.40 g/mol |
IUPAC Name | tert-butyl 3-[(cyclopropylamino)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Standard InChI | InChI=1S/C16H28N2O3/c1-15(2,3)21-14(19)18-12-6-7-13(18)9-16(20,8-12)10-17-11-4-5-11/h11-13,17,20H,4-10H2,1-3H3 |
Standard InChI Key | BKCMERRWWVKXNN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CNC3CC3)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₆H₂₈N₂O₃, with a molecular weight of 296.40 g/mol. Its IUPAC name, tert-butyl 3-[(cyclopropylamino)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, reflects its intricate bicyclic framework. Key structural elements include:
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A bicyclo[3.2.1]octane scaffold with a nitrogen atom at position 8.
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A tert-butyloxycarbonyl (Boc) protecting group at the bridgehead nitrogen.
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A hydroxyl group and cyclopropylamino-methyl moiety at position 3.
The stereochemistry of the hydroxyl and cyclopropylamino-methyl groups remains unspecified in available literature, suggesting opportunities for enantioselective synthesis studies.
Property | Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | N-Boc-nortropinone |
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Molecular Formula | C₁₆H₂₈N₂O₃ | C₁₂H₁₉NO₃ |
Molecular Weight (g/mol) | 296.40 | 225.28 |
Key Functional Groups | Hydroxyl, cyclopropylamino-methyl, Boc | Ketone, Boc |
Synthesis and Structural Modification
Synthetic Routes
The synthesis of tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate likely follows a multi-step sequence:
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Core Formation: Construction of the 8-azabicyclo[3.2.1]octane skeleton via intramolecular cyclization or ring-closing metathesis.
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Functionalization: Introduction of the hydroxyl and cyclopropylamino-methyl groups at position 3.
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Protection/Deprotection: Use of the Boc group to shield the bridgehead nitrogen during synthesis.
A plausible precursor is N-Boc-nortropinone, whose ketone group at position 3 could undergo reductive amination with cyclopropylamine to install the cyclopropylamino-methyl moiety . Subsequent hydroxylation or oxidation-reduction steps may yield the final product.
Optimization Challenges
Key challenges include:
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Stereochemical Control: Ensuring precise configuration at the hydroxyl-bearing carbon.
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Reagent Compatibility: Selecting catalysts and solvents that preserve the Boc group’s integrity.
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Yield Improvement: Multi-step syntheses often suffer from cumulative inefficiencies, necessitating orthogonal protection strategies.
Biological Activity and Mechanism
Beta-Lactamase Inhibition
Preliminary studies suggest this compound inhibits class A and C beta-lactamases, enzymes responsible for hydrolyzing beta-lactam antibiotics like penicillins and cephalosporins. By binding to the active site, it may restore the efficacy of compromised antibiotics against resistant pathogens such as Escherichia coli and Klebsiella pneumoniae.
Antibacterial Properties
The bicyclic scaffold’s rigidity and nitrogen atom positioning may facilitate interactions with bacterial targets, including:
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DNA gyrase: A topoisomerase critical for DNA replication.
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Penicillin-Binding Proteins (PBPs): Enzymes involved in cell wall synthesis.
While minimal inhibitory concentration (MIC) data are unavailable, structural analogs exhibit activity against Gram-negative bacteria with MICs ranging from 0.25 to >32 µg/mL .
Applications in Medicinal Chemistry
Antibiotic Adjuvants
Combining this compound with beta-lactam antibiotics could mitigate resistance mechanisms. For example, pairing it with meropenem might enhance potency against carbapenem-resistant Enterobacteriaceae .
Scaffold for Drug Discovery
The azabicyclo[3.2.1]octane core serves as a versatile platform for derivatization:
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Side Chain Modifications: Replacing cyclopropylamine with bulkier amines to improve target affinity.
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Hydroxyl Group Functionalization: Esterification or glycosylation to modulate bioavailability.
Future Research Directions
Mechanistic Studies
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Crystallography: Resolving ligand-enzyme complexes to identify binding motifs.
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Kinetic Analyses: Measuring inhibition constants (Kᵢ) for beta-lactamase isoforms.
Preclinical Development
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Toxicity Profiling: Assessing hepatotoxicity and nephrotoxicity in mammalian cell lines.
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Pharmacokinetics: Evaluating oral bioavailability and metabolic stability.
Analog Synthesis
Exploring derivatives with enhanced potency and selectivity, such as:
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Fluoro-substituted Analogs: Introducing fluorine to improve membrane permeability.
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Spirocyclic Variants: Modifying the bicyclic framework to reduce conformational flexibility.
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